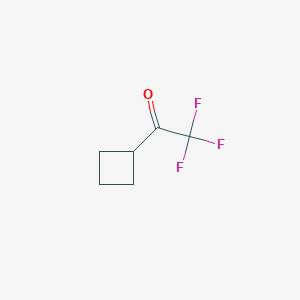![molecular formula C10H10ClN3O B1467319 {1-[(3-氯苯基)甲基]-1H-1,2,3-三唑-4-基}甲醇 CAS No. 1250679-42-5](/img/structure/B1467319.png)
{1-[(3-氯苯基)甲基]-1H-1,2,3-三唑-4-基}甲醇
描述
{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a useful research compound. Its molecular formula is C10H10ClN3O and its molecular weight is 223.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
1,2,3-三唑,包括您提到的衍生物,因其在药物发现中的重要作用而闻名。 它们在结构上类似于酰胺键,这使它们能够模拟酰胺的E或Z构型 。 此特性使它们成为药物化学中的宝贵支架,导致开发出各种药物,如抗惊厥药、抗生素、抗癌药物和β-内酰胺类抗生素 .
有机合成
1,2,3-三唑的化学稳定性和芳香性使其成为有机合成中的极佳中间体。 它们即使在高温下也能抵抗酸性或碱性水解以及氧化或还原条件 。 这种稳健性有利于它们用于创建复杂的的有机分子,以进行进一步的研究和开发。
高分子化学
在高分子化学中,1,2,3-三唑有助于设计具有增强性能的新型聚合物。 它们能够形成强氢键以及它们的高偶极矩使其适合于创建具有特定功能的聚合物,例如提高热稳定性或改善机械强度 .
超分子化学
该化合物的结构特征使其能够用于超分子化学。 它由于其氢键能力和强偶极矩而可以参与超分子组装体的形成。 这些组装体在创建新材料和传感器方面具有潜在应用 .
生物偶联
生物偶联:技术通常使用1,2,3-三唑将各种生物分子连接在一起或连接到固体载体上。 这在开发靶向药物递送系统和诊断工具方面特别有用 .
荧光成像
1,2,3-三唑具有使其适合于荧光成像应用的特性。 它们可用于创建暴露于紫外光时会变色的化合物,这对于实时跟踪和研究生物过程非常有价值 .
作用机制
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol may also affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been reported to have antioxidant and immunomodulatory effects, and to improve depression-like behavior and cognitive impairment in mice . This suggests that {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol may have similar effects.
生化分析
Biochemical Properties
{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives have been shown to inhibit enzymes such as topoisomerase IV, which is crucial for DNA replication in bacteria . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming hydrogen bonds with amino acid residues in proteins.
Cellular Effects
The effects of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, triazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Additionally, this compound may affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
The molecular mechanism of action of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, triazole derivatives have been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, the compound may interact with transcription factors, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At high doses, it may cause toxic or adverse effects. For example, high doses of triazole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is involved in various metabolic pathways. This compound can interact with enzymes such as cytochrome P450, leading to changes in metabolic flux and metabolite levels . The metabolism of triazole derivatives often involves oxidation, reduction, and conjugation reactions, resulting in the formation of metabolites that may have different biological activities. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol within cells and tissues are influenced by various factors. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution. For instance, triazole derivatives have been shown to interact with efflux transporters, which can affect their intracellular accumulation . Additionally, the distribution of this compound within tissues may be influenced by its lipophilicity and ability to cross cell membranes.
Subcellular Localization
The subcellular localization of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, triazole derivatives have been reported to localize to the mitochondria, where they can disrupt mitochondrial function and induce apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
[1-[(3-chlorophenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREMHINZVQHOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


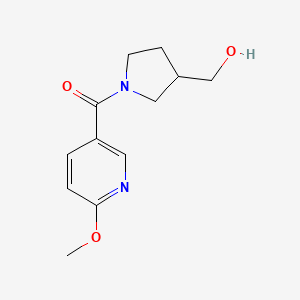
![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467238.png)
![4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467239.png)
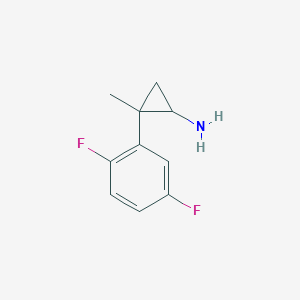

![[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467242.png)
![[1-(Pyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1467243.png)
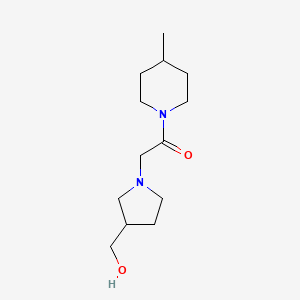
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1467247.png)
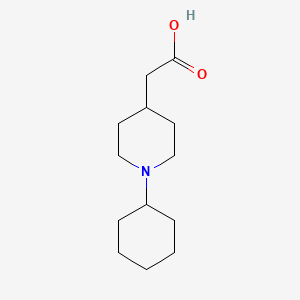
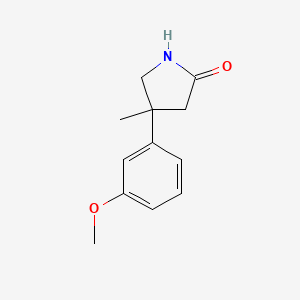
![7-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1467256.png)
amine](/img/structure/B1467257.png)
